ethyl 2-(2-{[4-(2-methoxyphenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-{[4-(2-methoxyphenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Properties
IUPAC Name |
ethyl 2-[2-[[4-(2-methoxyphenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N6O7S2/c1-5-44-30(40)26-20-9-8-12-24(20)46-29(26)33-27(38)18(3)45-31-35-34-25(36(31)21-10-6-7-11-23(21)43-4)16-32-28(39)19-14-13-17(2)22(15-19)37(41)42/h6-7,10-11,13-15,18H,5,8-9,12,16H2,1-4H3,(H,32,39)(H,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUIPXRWHXMYDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=NN=C(N3C4=CC=CC=C4OC)CNC(=O)C5=CC(=C(C=C5)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N6O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-(2-{[4-(2-methoxyphenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core cyclopenta[b]thiophene structure, followed by the introduction of the triazole ring and the attachment of the various substituents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of catalysts, temperature control, and purification techniques.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester and amide groups are primary targets for hydrolysis:
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The ester group hydrolyzes under basic conditions to yield a carboxylate salt, while acidic hydrolysis produces the free carboxylic acid .
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Amide bonds require harsh conditions (e.g., 6M HCl, 110°C) for cleavage due to their stability .
Reduction of Nitro Group
The 3-nitro substituent on the phenyl ring undergoes reduction:
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Reduction of the nitro group to an amine enhances electron density on the aromatic ring, enabling subsequent electrophilic substitution .
Oxidation of Thioether Linkage
The sulfanyl (-S-) group oxidizes to sulfoxide or sulfone:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Sulfoxide Formation | mCPBA, CH₂Cl₂, 0°C | Triazole-3-sulfoxide derivative | |
| Sulfone Formation | H₂O₂, AcOH, 70°C | Triazole-3-sulfone derivative |
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Oxidation modifies the electronic environment of the triazole ring, potentially altering biological activity .
Electrophilic Aromatic Substitution
The 2-methoxyphenyl and reduced 3-aminophenyl groups direct substitution:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 50°C | Para-nitro-2-methoxyphenyl derivative | |
| Halogenation | Cl₂, FeCl₃, 25°C | Chlorination at ortho/para positions (methoxy-directed) |
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The methoxy group activates the ring for ortho/para substitution, while the nitro group deactivates meta positions .
Functional Group Compatibility
Key stability considerations:
Scientific Research Applications
Ethyl 2-(2-{[4-(2-methoxyphenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[4-(2-methoxyphenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to ethyl 2-(2-{[4-(2-methoxyphenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate include other triazole-containing molecules and thiophene derivatives These compounds share some structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity
Biological Activity
The compound ethyl 2-(2-{[4-(2-methoxyphenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of triazole derivatives, which are known for their diverse biological activities. The structure includes multiple functional groups that may contribute to its pharmacological properties:
- Triazole ring : Known for antifungal and antibacterial properties.
- Cyclopenta[b]thiophene moiety : Associated with anticancer activity.
- Methoxy and nitro substituents : Potentially enhance bioactivity through electronic effects.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study focused on similar compounds demonstrated their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of cell wall synthesis and interference with nucleic acid metabolism .
Anticancer Potential
The cyclopenta[b]thiophene structure is linked to anticancer activity. Compounds in this category have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of key signaling pathways such as the MAPK/ERK pathway. In vitro studies on related compounds suggest that they can inhibit tumor growth in various cancer cell lines .
Anti-inflammatory Effects
Triazole derivatives have also been studied for their anti-inflammatory properties. The presence of the methoxyphenyl group may enhance the compound's ability to inhibit pro-inflammatory cytokines. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, some triazole derivatives have been reported to inhibit urease and lipase activities, which could be beneficial in treating infections caused by urease-producing bacteria or managing obesity-related conditions .
Case Studies
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Study on Antimicrobial Efficacy :
- Researchers synthesized a series of triazole derivatives and tested their antimicrobial activity against clinical isolates. The results indicated that modifications on the phenyl rings significantly influenced their effectiveness, with certain derivatives showing MIC values below 10 µg/mL against resistant strains .
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Anticancer Activity Evaluation :
- A study investigated the cytotoxic effects of a related cyclopenta[b]thiophene derivative on breast cancer cell lines. The findings revealed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at nanomolar concentrations. Mechanistic studies suggested involvement of mitochondrial dysfunction leading to apoptosis .
- Inflammation Model :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
